molecular formula C14H12N2O3 B15080493 2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol

2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol

Cat. No.: B15080493
M. Wt: 256.26 g/mol
InChI Key: DVHXCDWPUNSIAM-UHFFFAOYSA-N
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Description

2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol is an organic compound that features a benzylidene group attached to an amino group, with a nitro group positioned on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol typically involves the condensation reaction between 4-methylbenzaldehyde and 5-nitro-2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of quinones.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can modulate inflammatory responses and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis-4-methyl(benzylidene)cyclohexanone
  • 2,6-Bis-2-nitro(benzylidene)cyclohexanone
  • Benzylideneacetone

Uniqueness

2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol is unique due to the presence of both a nitro group and a benzylidene-amino group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-methylphenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)9-15-13-7-6-12(16(18)19)8-14(13)17/h2-9,17H,1H3

InChI Key

DVHXCDWPUNSIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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